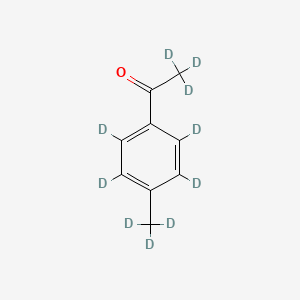
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide
Vue d'ensemble
Description
“1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” is a type of ionic liquid that has been studied for its potential applications in lithium-ion batteries . It belongs to a novel multifunctional category of bis (trifluorosulfonyl) imide which improves the electrochemical activity of the lithium-ion battery . Due to their diversity in application, these ions have the capability of enhancing the properties of lithium-ion battery .
Chemical Reactions Analysis
“1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” has been studied for its use in lithium-ion batteries . The chemical reactions involved in this context are complex and involve the interplay of various factors. For instance, the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids can significantly improve the conductivity as well as the operative voltage of the cell .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” are influenced by factors such as the concentration of lithium salt. For instance, the interlayer distance and relative volume expansion ratio of the compound increase as the concentration of the lithium salt increases . Furthermore, these ions are solid-state materials that can acquire the shape of the container, with high density, viscosity, charge–discharge capacity, and conductivity .Applications De Recherche Scientifique
Application in Lithium Sulfur Batteries
A study by Yang et al. (2017) explored the use of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-based electrolyte in Li/S cells. This research demonstrated that the electrolyte leads to stable cycling and decent capacity performance in lithium sulfur batteries, highlighting its potential in advanced battery technologies (Yang et al., 2017).
Electrochemical Properties for Lithium-Ion Batteries
Elia et al. (2016) characterized advanced ionic liquid-based electrolytes for high performance lithium-ion batteries. The study included N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide among other ionic liquids, revealing suitable characteristics for application in batteries (Elia et al., 2016).
Physicochemical Properties
Ibrahim et al. (2016) investigated the physicochemical properties of ionic liquids including 1-(2-methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide. The study focused on temperature-dependent properties such as density, viscosity, conductivity, and surface tension, crucial for process design and development of new predictive methods (Ibrahim et al., 2016).
Electrochemical and Physico-Chemical Analysis
Reiter et al. (2013) synthesized and analyzed N-methyl-N-methoxyethylpyrrolidinium ionic liquids with perfluorinated anions, including bis(fluorosulfonyl)imide. The study provided insights into their thermal behavior, viscosity, conductivity, and electrochemical stability, essential for various industrial applications (Reiter et al., 2013).
Gas Chromatography Characterization
Rabhi et al. (2019) characterized bis(fluorosulfonyl)imide based ionic liquids, including 1-butyl-1-methylpyrrolidinium bis(fluorosulfonyl)imide, through gas chromatography. This research is vital for understanding the interaction of these ionic liquids with organic solutes and their application in separation processes (Rabhi et al., 2019).
Mécanisme D'action
The mechanism of action of “1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide” in the context of lithium-ion batteries involves enhancing the properties of the battery. This is achieved through the unique properties of these ions, such as their high density, viscosity, charge–discharge capacity, and conductivity . Furthermore, molecular dynamics simulations suggest that the transport of Li+ ions occurs primarily by exchange of anions in the first coordination shell .
Propriétés
IUPAC Name |
bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO.F2NO4S2/c1-9(7-8-10-2)5-3-4-6-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTKRUXLKWRXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F2N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |
CAS RN |
1235234-47-5 | |
| Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)

![3-Chloro-1'-methyl-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B1436306.png)


![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)